REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:10][C:9]2[CH:8]=[CH:7][NH:6][C:5](=O)[C:4]=2[C:3]=1[CH3:12].P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:5]1[C:4]2[C:3]([CH3:12])=[C:2]([CH3:1])[NH:10][C:9]=2[CH:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=2C(NC=CC2N1)=O)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in methanol (200 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified with silica gel column chromatography (ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
recrystallized with ether
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C1C(=C(N2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |